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molecular formula C6H6F2N2 B1465928 5-(Difluoromethyl)pyridin-3-amine CAS No. 899898-94-3

5-(Difluoromethyl)pyridin-3-amine

Cat. No. B1465928
M. Wt: 144.12 g/mol
InChI Key: WAZWPJTYUKUJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07678815B2

Procedure details

(5-Difluoromethyl-pyridin-3-yl)-carbamic acid tert-butyl ester (0.30 g, 1.2 mmol) was dissolved in 10 ml ethyl acetate and 8M HCl in EtOH (3 ml, 25 mmol) were added. The reaction mixture was stirred at room temperature for 2 h. The reaction mixture was quenched by addition of 20 ml sat. NaHCO3 solution and extracted three time with 50 ml ethyl acetate. The organic phases were pooled, dried with sodium sulfate and evaporated. The title compound was obtained as a brown oil (0.158 g, 89%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Yield
89%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[CH:9]=[N:10][CH:11]=[C:12]([CH:14]([F:16])[F:15])[CH:13]=1)(C)(C)C.Cl.CCO>C(OCC)(=O)C>[F:15][CH:14]([F:16])[C:12]1[CH:13]=[C:8]([NH2:7])[CH:9]=[N:10][CH:11]=1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1C=NC=C(C1)C(F)F)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
3 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by addition of 20 ml sat. NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted three time with 50 ml ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C=1C=C(C=NC1)N)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.158 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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